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Compound of Interest

Compound Name: 2-Bromo-1-chloro-4-fluorobenzene

Cat. No.: B1271530

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-chloro-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-chloro-4-fluorobenzene (CAS No. 201849-15-2) is a halogenated aromatic
compound of significant interest in modern organic synthesis. Its utility as a versatile building
block is particularly pronounced in the fields of pharmaceutical and agrochemical development,
where the tailored introduction of halogenated phenyl rings can modulate the biological activity
and pharmacokinetic properties of target molecules.[1] This guide provides a comprehensive
overview of the core physical properties of 2-bromo-1-chloro-4-fluorobenzene, offering field-
proven insights into its characterization. It details experimental methodologies grounded in
international standards, presents key physicochemical data, and offers a theoretical analysis of
its spectroscopic profile to support researchers in its application and development.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of all scientific work. This section
provides the essential identifiers for 2-bromo-1-chloro-4-fluorobenzene.

e |[UPAC Name: 2-bromo-1-chloro-4-fluorobenzene

e CAS Number: 201849-15-2[2]
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e Molecular Formula: CeHsBrCIF[2]
e Molecular Weight: 209.44 g/mol [2]

e Synonyms: 3-Bromo-4-chlorofluorobenzene, 2-Chloro-5-fluorobromobenzene, 1-Bromo-2-
chloro-5-fluorobenzene|3]

The molecular structure, illustrated below, is fundamental to understanding its reactivity and
physical characteristics. The substitution pattern on the benzene ring—with bromine, chlorine,
and fluorine atoms—creates a unique electronic and steric environment, making it a valuable
intermediate in complex syntheses.[1]

Caption: Molecular structure of 2-bromo-1-chloro-4-fluorobenzene.

Physicochemical Properties

The physical properties of a compound dictate its handling, reaction conditions, purification
methods, and environmental fate. The data presented here are compiled from verified chemical
supplier databases and safety data sheets.

Table 1. Summary of Key Physical Properties
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Property Value Source(s)
Colorless to light yellow/orange

Appearance o [1][3]
clear liquid

Density 1.75 g/lcm3 (at 25 °C) [1]

Boiling Point 202.1 °C (at 760 mmHg) [4]

] ] < 20 °C (Not specified; liquid at

Melting Point [3]
room temp.)

Refractive Index n20/D 1.55 [1]

Flash Point 76 °C [4]

Predicted to be low;

Water Solubility experimental data not N/A
available.
Vapor Pressure Data not available. N/A

State and Appearance

2-Bromo-1-chloro-4-fluorobenzene exists as a clear, colorless to light yellow or light orange
liquid at standard ambient temperature and pressure.[1][3] This liquid state is a critical handling
parameter, simplifying transfers and measurement by volume in laboratory and industrial
settings. Its color may be indicative of purity, with highly pure samples appearing colorless.

Density

The density is reported as 1.75 g/cm? at 25 °C.[1] This value is significantly higher than that of
water, a key consideration for aqueous workups where it will form the lower organic layer. In
process chemistry, density is crucial for calculating mass from volume, which is essential for
reactor loading and stoichiometric calculations.

Boiling and Melting Points

The boiling point is 202.1 °C at atmospheric pressure (760 mmHg), with a flash point of 76 °C.
[4] The relatively high boiling point is expected for an aromatic compound of this molecular
weight and is important for designing purification protocols such as vacuum distillation. The
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flash point indicates that it is a combustible liquid but not highly flammable under standard
conditions.[5] While a specific melting point is not documented, its liquid state at room
temperature implies a melting point below 20 °C.[3]

Refractive Index

The refractive index, a measure of how light propagates through the substance, is a valuable
parameter for quality control. A value of 1.55 (at 20 °C, using the sodium D-line) is reported.[1]
This constant can be used to quickly assess the purity of a sample against a reference
standard.

Solubility Profile

While specific experimental solubility data is not widely available, the molecular structure
provides strong indicators of its likely behavior. As a polyhalogenated, non-polar aromatic
compound, 2-bromo-1-chloro-4-fluorobenzene is expected to have very low solubility in
water and high solubility in common non-polar organic solvents such as toluene, hexanes, and
dichloromethane, as well as polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate.
This behavior is critical when selecting solvent systems for chemical reactions and purification
processes like liquid-liquid extraction or chromatography.

Spectroscopic Profile (Theoretical)

Authoritative, publicly available experimental spectra for 2-bromo-1-chloro-4-fluorobenzene
(CAS 201849-15-2) are scarce. However, a theoretical analysis based on its structure allows
for the prediction of its key spectroscopic features, which are invaluable for reaction monitoring
and quality control. While some chemical suppliers may provide spectra upon request, this
section serves as a predictive guide.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

* 'H NMR: The spectrum is expected to show three distinct signals in the aromatic region
(approx. 7.0-7.8 ppm). Each signal will correspond to one of the three protons on the
benzene ring. Due to coupling with each other and with the °F nucleus, the signals will
appear as complex multiplets (e.g., doublet of doublets, or doublet of doublet of doublets).
The proton at C3 will be coupled to the adjacent fluorine at C4 and the proton at C5. The
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proton at C5 will be coupled to the proton at C3 and the proton at C6. The proton at C6 will
be coupled to the proton at C5.

e 13C NMR: The spectrum should display six unique signals for the six aromatic carbons, as
the substitution pattern removes all symmetry. The carbons bonded to the electronegative
halogens (C1, C2, C4) will be shifted downfield. The carbon attached to fluorine (C4) will
exhibit a large one-bond coupling constant (*JCF).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of a substituted benzene ring.
Key predicted absorption bands include:

3100-3000 cm~1: Aromatic C-H stretching.

1600-1450 cm~*: C=C stretching vibrations within the aromatic ring.

1250-1100 cm~1: C-F stretching, typically a strong and distinct band.

Below 1000 cm~1: C-Cl and C-Br stretching vibrations.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M*) would be a key
feature. Due to the natural isotopic abundances of bromine (7°Br = 50.7%, 8!Br = 49.3%) and
chlorine (3°Cl = 75.8%, 3’Cl = 24.2%), the molecular ion will appear as a characteristic cluster of
peaks. The most intense peaks would be at m/z 208 (for CeHs7°Br3>CIF), m/z 210 (for
CeH381Br35CIF and CeHs7°Br3’CIF), and m/z 212 (for CeH381Br3’CIF). The primary fragmentation
pathway would likely involve the loss of the halogen atoms (Br or CI).

Experimental Methodologies for Physical Property
Determination

To ensure data integrity and reproducibility, the determination of physical properties must follow
standardized, validated protocols. The Organisation for Economic Co-operation and
Development (OECD) Guidelines for the Testing of Chemicals and ASTM International
standards provide the authoritative framework for these measurements.
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Caption: Workflow for physical property characterization.

Protocol for Density Determination (Based on ASTM
D4052)

» Principle: This method utilizes a digital density meter based on the oscillating U-tube
principle. The oscillation frequency of a U-shaped tube filled with the sample is measured.
This frequency is directly related to the density of the liquid.

o Methodology:

o Calibration: The instrument is calibrated using two reference standards of known density,
typically dry air and ultrapure water, at the measurement temperature (25 °C).

o Sample Preparation: Ensure the sample is homogenous and free of any air bubbles.
o Measurement: Inject the liquid sample into the thermostatted U-tube of the densitometer.

o Equilibration: Allow the sample to reach thermal equilibrium with the cell, indicated by a
stable reading.

o Data Recording: Record the stable density value displayed by the instrument. Multiple
readings should be taken to ensure reproducibility.

» Causality: The oscillating U-tube method is chosen for its high precision, small sample
volume requirement, and speed, making it superior to traditional pycnometric methods for
routine analysis and quality control.

Protocol for Boiling Point Determination (Based on
OECD Guideline 103)

 Principle: The boiling point is the temperature at which the vapor pressure of the liquid
equals the external pressure. Methods like ebulliometry or Differential Scanning Calorimetry
(DSC) are standard.

o Methodology (using an Ebulliometer):
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o Apparatus Setup: Place a defined quantity of the substance in the ebulliometer, which is
equipped with a condenser and a calibrated temperature sensor.

o Heating: Gently heat the substance.

o Equilibrium: Record the temperature when the liquid and vapor phases are in equilibrium,
indicated by a stable temperature reading during continuous boiling.

o Pressure Correction: Record the ambient atmospheric pressure and, if necessary, correct
the measured boiling point to standard pressure (101.325 kPa) using the Sidney-Young
equation.

o Causality: This method is authoritative as it directly measures the temperature of the vapor-
liquid equilibrium. It is preferred for pure substances to establish a definitive physical
constant for identification and purity assessment.

Protocol for Water Solubility Determination (Based on
OECD Guideline 105)

e Principle: A saturated solution of the substance in water is prepared at a specific
temperature, and the concentration of the substance in the aqueous phase is determined
analytically.

¢ Methodology (Flask Method for low solubility):

o Preparation: Add an excess amount of 2-bromo-1-chloro-4-fluorobenzene to a flask
containing purified water.

o Equilibration: Agitate the flask at a constant temperature (e.g., 20 °C) for a sufficient period
(e.q., 24-48 hours) to ensure equilibrium is reached.

o Phase Separation: Allow the phases to separate. Centrifugation may be required to
remove dispersed micro-droplets of the organic material from the aqueous phase.

o Analysis: Carefully take an aliquot of the aqueous phase, ensuring no undissolved
substance is included. Determine the concentration of the dissolved substance using a
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suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC)
with a UV detector.

o Causality: The flask method is the gold standard for determining the true equilibrium
solubility of sparingly soluble compounds. It is essential for environmental risk assessment,
as water solubility governs a chemical's fate and transport in aquatic systems.

Safety, Handling, and Storage

Professional diligence requires adherence to strict safety protocols when handling any
chemical intermediate.

e Hazards: 2-Bromo-1-chloro-4-fluorobenzene is classified as causing skin irritation (H315)
and serious eye irritation (H319). It may also cause respiratory irritation (H335). Itis a
combustible liquid.[5]

+ Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective
equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab
coat. Avoid breathing vapors. Wash hands thoroughly after handling.[5]

» Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The
material is noted to be moisture-sensitive, so protection from atmospheric moisture is
recommended.[5]

Conclusion

2-Bromo-1-chloro-4-fluorobenzene is a key chemical intermediate with well-defined physical
properties that are critical to its application in research and development. This guide has
consolidated its core physicochemical data, including density, boiling point, and refractive
index, while providing a framework for their experimental determination based on authoritative
international standards. While a lack of publicly available experimental solubility and spectral
data necessitates a predictive approach for those properties, the theoretical analysis provided
offers a robust starting point for compound characterization. By understanding these
fundamental properties and the methodologies used to verify them, researchers and drug
development professionals can more effectively and safely utilize this versatile compound in
the synthesis of novel molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]
2. scbt.com [scbt.com]
3. CAS 201849-15-2: 2-Bromo-1-chloro-4-fluorobenzene [cymitquimica.com]
e 4. innospk.com [innospk.com]
5. fishersci.com [fishersci.com]
6. 201849-15-2|2-Bromo-1-chloro-4-fluorobenzene|BLD Pharm [bldpharm.com]
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fluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at:
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fluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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